[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
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Overview
Description
[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is a complex organic compound with the molecular formula C28H30O5 and a molecular weight of 446.53 g/mol . This compound is characterized by its unique structure, which includes a hexahydrocyclopenta[b]furan ring fused with a benzoate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of [2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate involves several steps. One common synthetic route includes the reaction of a cyclopentane derivative with an octenyl ketone under specific conditions to form the hexahydrocyclopenta[b]furan ring. The final step involves the esterification of the resulting compound with benzoic acid to form the benzoate ester . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research includes its potential use in drug development and therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include other hexahydrocyclopenta[b]furan derivatives and benzoate esters. Compared to these compounds, [2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is unique due to its specific structural features and reactivity. Some similar compounds are:
- [1,1’-Biphenyl]-4-carboxylic acid derivatives
- Other hexahydrocyclopenta[b]furan esters
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,17-20H,2-3,5,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWSJGXEQPXXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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